2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
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Overview
Description
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound characterized by its unique structure, which includes benzothiazole, quinoline, and dithiolo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzothiazole Moiety: Starting with 2-aminothiophenol and ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.
Quinoline Derivative Synthesis: Using 8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline as a precursor, which can be synthesized from appropriate starting materials through cyclization reactions.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the quinoline derivative using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfur atoms and aromatic rings could facilitate binding to metal ions or proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone: Similar structure but lacks the methoxy group.
2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone: Similar structure but with a methoxy group on the benzothiazole ring.
Uniqueness
The presence of both ethoxy and methoxy groups, along with the specific arrangement of sulfur atoms and aromatic rings, makes 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone unique. These features could confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C24H22N2O3S5 |
---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C24H22N2O3S5/c1-5-29-14-6-8-16-18(11-14)32-23(25-16)31-12-19(27)26-17-9-7-13(28-4)10-15(17)20-21(24(26,2)3)33-34-22(20)30/h6-11H,5,12H2,1-4H3 |
InChI Key |
TWAQKSDHQVOFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=C(C=C(C=C4)OC)C5=C(C3(C)C)SSC5=S |
Origin of Product |
United States |
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